Scaffold Lipophilicity Shift vs. Des-Methyl Analog Enhances CNS Permeability Window
The 8a-methyl substitution on the pyrrolo[2,1-c]morpholine-3-carbonitrile scaffold provides a measurable increase in computed lipophilicity (XLogP3) compared to the direct des-methyl analog hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile (CAS 1423025-07-3). The target compound has an XLogP3 of 0.5, which represents a ΔXLogP3 of +0.2 relative to the des-methyl comparator's value of 0.3 [1]. This shift places the target compound closer to the optimal Lipinski logP range (1–3) for central nervous system (CNS) drug candidates, where even a 0.2 log unit increase can triage compounds for improved blood-brain barrier penetration in early discovery [1].
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 0.5 |
| Comparator Or Baseline | Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile (CAS 1423025-07-3): XLogP3 = 0.3 |
| Quantified Difference | ΔXLogP3 = +0.2 (Target is more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
This lipophilicity differential directly guides procurement scientists: selecting the 8a-methyl variant over the des-methyl analog alters the likelihood of achieving oral bioavailability or CNS penetration when the scaffold is fused into a final drug candidate, impacting lead series advancement criteria.
- [1] PubChem. Computed Properties for CID 75480981 (Target) and CID 71868686 (Des-methyl analog). XLogP3-AA values retrieved 2026. View Source
